3,4-Dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride, commonly referred to as U-47700, is a synthetic compound categorized under the class of opioids. Its molecular formula is with a molecular weight of approximately 391.3 g/mol. The compound features a complex structure characterized by a dichlorobenzamide moiety and a dimethylamino-substituted cyclohexyl group, which contributes to its pharmacological properties .
The chemical reactivity of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide primarily involves nucleophilic substitutions and potential hydrolysis reactions due to the presence of the amide functional group. The compound can undergo reactions typical of amides, such as hydrolysis in acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine .
U-47700 exhibits significant biological activity as an opioid receptor agonist. It has been reported to have analgesic effects similar to those of morphine but with a different potency profile. The compound interacts primarily with the mu-opioid receptor, which is responsible for mediating pain relief and euphoria . Its potency and effects have raised concerns regarding potential misuse and addiction.
The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide typically involves multi-step organic reactions. Key steps may include:
Studies investigating the interactions of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide with various receptors have shown that it primarily binds to mu-opioid receptors but may also exhibit activity at delta and kappa receptors. This multi-receptor interaction profile contributes to its complex pharmacodynamics and highlights the necessity for further research into its safety and efficacy .
Several compounds share structural similarities with U-47700, particularly within the class of synthetic opioids. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Differences |
|---|---|---|
| U-49900 | C21H26Cl2N2O | Contains diethylamino instead of dimethylamino |
| U-48800 | C20H24Cl2N2O | Features a methylacetamide instead of benzamide |
| U-50488 | C21H27Cl2N2O | Contains a pyrrolidinyl group instead of cyclohexyl |
| Metonitazene | C20H26ClN3O | Has a nitro group substitution; different receptor binding profile |
These compounds vary in their side chains and functional groups, which significantly influence their pharmacological profiles and potential therapeutic applications .
The (1S,2S)-2-(dimethylamino)cyclohexyl moiety requires precise stereochemical control at two contiguous stereocenters. Recent breakthroughs utilize ene-reductases such as OPR3 and YqjM for desymmetrizing hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic approach achieves >99% enantiomeric excess (ee) by selectively reducing one enantiotopic double bond while preserving the cyclohexenone scaffold . Quantum mechanics/molecular mechanics (QM/MM) calculations reveal that enzyme-substrate π-π interactions and hydrogen-bonding networks enforce the observed stereoselectivity.
Complementary to enzymatic methods, visible-light-mediated [4+2] cycloadditions between benzocyclobutylamines and α-substituted vinylketones provide access to chiral cyclohexylamines with all-carbon quaternary centers. Employing a dual catalytic system comprising a photoredox catalyst (e.g., Ir(ppy)₃) and chiral phosphoric acid (CPA) achieves 85:15 enantiomeric ratio (er) for the critical cyclohexylamine scaffold . The reaction proceeds via single-electron transfer (SET) generation of radical intermediates, followed by stereodetermining conjugate addition guided by CPA hydrogen-bonding interactions.
For late-stage functionalization of the dimethylamino group, engineered CYP119 variants enable α-C–H insertion into pyrrolidine precursors with 99.5:0.5 er . Site-saturation mutagenesis at residues L205 and V254 enhances active-site volume and substrate orientation, allowing accommodation of bulky dimethylamino groups while maintaining stereochemical fidelity. This biocatalytic strategy avoids traditional protecting-group strategies required in transition metal-catalyzed aminations.